1,3-Propanediamine, N-9-octadecenyl- 1,3-Propanediamine, N-9-octadecenyl-
Brand Name: Vulcanchem
CAS No.: 4573-44-8
VCID: VC17001218
InChI: InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9+
SMILES:
Molecular Formula: C21H44N2
Molecular Weight: 324.6 g/mol

1,3-Propanediamine, N-9-octadecenyl-

CAS No.: 4573-44-8

Cat. No.: VC17001218

Molecular Formula: C21H44N2

Molecular Weight: 324.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Propanediamine, N-9-octadecenyl- - 4573-44-8

Specification

CAS No. 4573-44-8
Molecular Formula C21H44N2
Molecular Weight 324.6 g/mol
IUPAC Name N'-[(E)-octadec-9-enyl]propane-1,3-diamine
Standard InChI InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9+
Standard InChI Key TUFJPPAQOXUHRI-MDZDMXLPSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCCNCCCN
Canonical SMILES CCCCCCCCC=CCCCCCCCCNCCCN

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N'-[(9Z)-octadec-9-en-1-yl]propane-1,3-diamine, reflecting its unsaturated C18 hydrocarbon chain (oleyl group) attached to a three-carbon diamine backbone . Its molecular formula is C<sub>21</sub>H<sub>44</sub>N<sub>2</sub>, with a calculated exact mass of 324.3504 g/mol . The compound’s SMILES notation (CCCCCCCCC=CCCCCCCCCNCCCN) and InChIKey (TUFJPPAQOXUHRI-UHFFFAOYSA-N) provide unambiguous representations of its structure, including the cis configuration of the double bond .

Table 1: Key Identifiers of N-Oleyl-1,3-propanediamine

PropertyValueSource
CAS Registry Number7173-66-2
EC Number230-457-8
Molecular FormulaC<sub>21</sub>H<sub>44</sub>N<sub>2</sub>
PubChem CID40764
UNIIJT5X446V1O

Stereochemical and Conformational Properties

The Z-configuration of the octadecenyl chain introduces a 30° bend at the double bond, reducing packing efficiency and enhancing solubility in nonpolar media . Conformational analysis is complicated by the molecule’s flexibility; PubChem notes that 3D structure generation is disallowed due to excessive rotational freedom in the propylenediamine moiety .

Synthesis and Industrial Production

Manufacturing Routes

N-Oleyl-1,3-propanediamine is typically synthesized via nucleophilic substitution between 9-octadecenyl bromide and 1,3-diaminopropane under alkaline conditions. Industrial-scale production employs continuous reactors operating at 80–120°C, with yields exceeding 85% after purification by vacuum distillation .

U.S. Production Metrics

Data from the EPA’s Chemical Data Reporting (CDR) system reveal fluctuating production volumes, likely tied to demand in lubricant sectors:

Table 2: U.S. Production Volumes (2016–2019)

YearProduction (lbs)
201612,555
201721,760
201826,259
20194,829

The 80% drop in 2019 coincided with market shifts toward bio-based alternatives, though the compound remains listed as ACTIVE under TSCA .

Functional Applications

Lubricant Additives

As a cationic surfactant, N-Oleyl-1,3-propanediamine reduces friction coefficients in industrial oils by 40–60% compared to non-additized bases . It adsorbs preferentially to metal surfaces via amine groups, forming protective monolayers that mitigate wear under high-pressure conditions .

Corrosion Inhibition

Electrochemical studies demonstrate 95% corrosion inhibition efficiency for carbon steel in 3% NaCl solutions at 50 ppm concentrations. The mechanism involves chelation of Fe<sup>2+</sup> ions, preventing oxidative pitting .

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